2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol
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Overview
Description
2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- Ethyl 6-methyl-2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets 2-[(1E)-1-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}ethyl]phenol apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C23H28N4OS |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-[(E)-C-methyl-N-[[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]carbonimidoyl]phenol |
InChI |
InChI=1S/C23H28N4OS/c1-5-23(3,4)15-10-11-19-17(12-15)20-21(24-13-25-22(20)29-19)27-26-14(2)16-8-6-7-9-18(16)28/h6-9,13,15,28H,5,10-12H2,1-4H3,(H,24,25,27)/b26-14+ |
InChI Key |
RMPWCDGJLXLIAM-VULFUBBASA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=CC=C4O |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=CC=C4O |
Origin of Product |
United States |
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